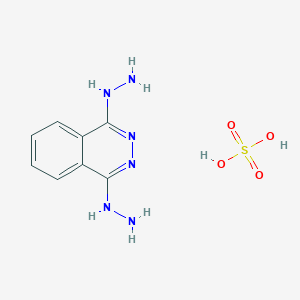

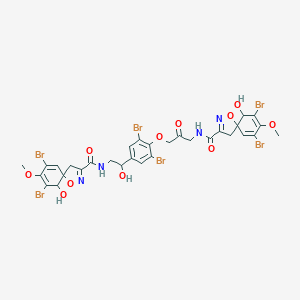

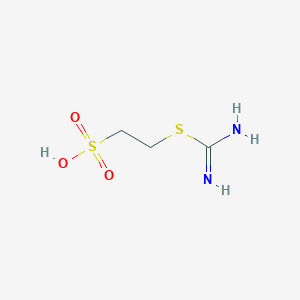

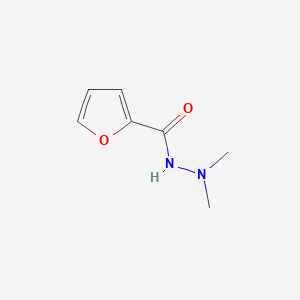

![molecular formula C7H15N3O B124462 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) CAS No. 145839-67-4](/img/structure/B124462.png)

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI), also known as TBE, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. TBE is a colorless, odorless, and water-soluble compound that has a molecular weight of 189.26 g/mol. TBE is commonly used as a catalyst, ligand, and chiral auxiliary in various chemical reactions.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) as a chiral ligand involves the formation of a complex with a metal catalyst. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand coordinates with the metal catalyst, forming a chiral center that can catalyze the reaction in a stereoselective manner. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand can also interact with the substrate, stabilizing the transition state and enhancing the selectivity of the reaction.

Biochemical And Physiological Effects

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been reported to have low toxicity and is not expected to have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has several advantages as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is readily available, easy to handle, and has a high affinity for metal catalysts. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also highly effective in promoting stereoselective reactions. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has some limitations as a chiral ligand. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is sensitive to air and moisture, and its effectiveness can be affected by impurities in the reaction mixture. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be expensive, limiting its use in large-scale reactions.

Future Directions

There are several future directions for the use of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in scientific research. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be further optimized as a chiral ligand for specific reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be modified to improve its stability and effectiveness in complex reaction environments. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be used in the synthesis of new chiral compounds with potential biological activity. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be explored for its potential as a chiral resolving agent for complex mixtures.

Synthesis Methods

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with sodium azide and triethyl orthoformate in the presence of a catalytic amount of trifluoroacetic acid. The reaction takes place in dichloromethane at room temperature and yields 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in high purity.

Scientific Research Applications

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been extensively used in scientific research as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been shown to be an effective chiral auxiliary in various reactions such as aldol reactions, Michael additions, and Diels-Alder reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has also been used as a catalyst in the synthesis of chiral compounds such as amino acids, alcohols, and lactams. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also used as a chiral resolving agent for racemic mixtures.

properties

CAS RN |

145839-67-4 |

|---|---|

Product Name |

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol |

InChI |

InChI=1S/C7H15N3O/c1-7(2)9-5-8(3-4-11)6-10(7)9/h11H,3-6H2,1-2H3 |

InChI Key |

CYQIWAUGWJECEZ-UHFFFAOYSA-N |

SMILES |

CC1(N2N1CN(C2)CCO)C |

Canonical SMILES |

CC1(N2N1CN(C2)CCO)C |

synonyms |

1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

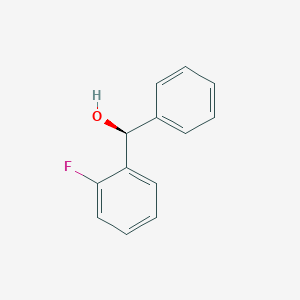

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)